Sodium neodecanoate
Overview
Description
Sodium neodecanoate is an organic compound with the chemical formula C10H19NaO2. It is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid. This compound appears as a white solid and is soluble in water and various organic solvents. This compound is known for its excellent emulsifying, dispersing, wetting, and solubilizing properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium neodecanoate is typically synthesized through an acid-base reaction. Neodecanoic acid reacts with sodium hydroxide to form this compound. The reaction can be represented as follows:
C10H20O2+NaOH→C10H19NaO2+H2O
This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of sodium hydroxide to neodecanoic acid under continuous stirring. The reaction mixture is then heated to ensure complete conversion. The resulting solution is filtered to remove any impurities and then evaporated to obtain the solid this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium neodecanoate can undergo various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with acids to form neodecanoic acid and the corresponding salt.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Typically involves an alcohol and an acid catalyst under reflux conditions.
Neutralization: Involves the addition of a strong acid like hydrochloric acid at room temperature.
Substitution: Requires a nucleophile and is often carried out in an organic solvent
Major Products:
Esterification: Produces esters of neodecanoic acid.
Neutralization: Produces neodecanoic acid and the corresponding salt.
Substitution: Produces substituted neodecanoate derivatives
Scientific Research Applications
Sodium neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its solubilizing properties.
Industry: Utilized in metalworking fluids, lubricants, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of sodium neodecanoate primarily involves its ability to interact with various molecular targets through its carboxylate group. This interaction can lead to the stabilization of emulsions, enhancement of solubility, and modification of surface properties. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and stability .
Comparison with Similar Compounds
Sodium acrylate: Used in superabsorbent polymers and has similar solubility properties.
Sodium methacrylate: Employed in the production of polymers and resins.
Sodium vinyl neodecanoate: Used in coatings and adhesives
Uniqueness: Sodium neodecanoate is unique due to its branched structure, which imparts superior emulsifying and solubilizing properties compared to its linear counterparts. This structural feature also enhances its stability and effectiveness in various applications .
Properties
IUPAC Name |
sodium;7,7-dimethyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Na/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCCINXYVTVRI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31548-27-3 | |
Record name | Neodecanoic acid, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031548273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neodecanoic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium neodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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